
N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FMX-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. In addition, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit inflammation.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It also has good solubility in aqueous solutions, which makes it easy to administer in vivo. However, one limitation of this compound is its limited stability in solution, which can affect its bioavailability and efficacy. Another limitation is the lack of in vivo data on its pharmacokinetics and toxicity, which are important factors for drug development.
Future Directions
There are several future directions for N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research, including:
1. Optimization of the synthesis method to improve the yield and stability of this compound.
2. Investigation of the pharmacokinetics and toxicity of this compound in animal models to determine its safety and efficacy for clinical use.
3. Exploration of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and infectious diseases.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and efficacy.
5. Investigation of the synergistic effects of this compound with other drugs or therapies to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a novel compound with promising therapeutic potential in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have various biochemical and physiological effects in vitro and in vivo. Although this compound has several advantages for lab experiments, there are also limitations that need to be addressed for its clinical development. Further research is needed to optimize the synthesis method, investigate the pharmacokinetics and toxicity, explore its potential therapeutic applications, develop novel drug delivery systems, and investigate its synergistic effects with other drugs or therapies.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-fluoroaniline, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and 4-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting product is then treated with butyryl chloride to obtain this compound. The overall yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
N-(4-fluorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been investigated for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOPWRLLQKHADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

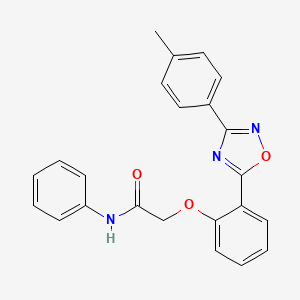
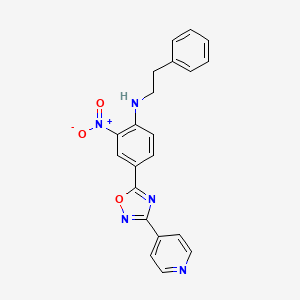
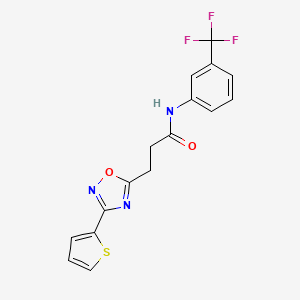
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)

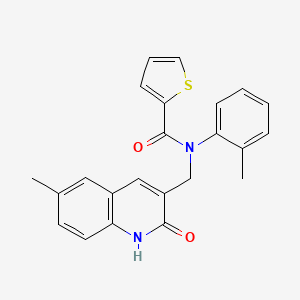
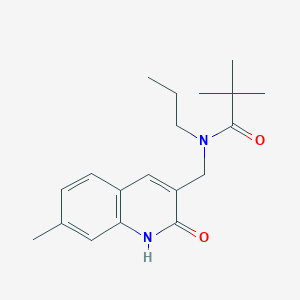




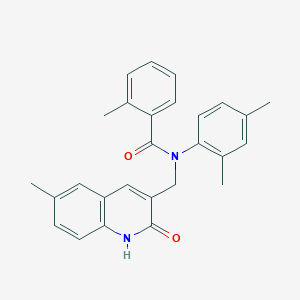
![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)
